3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidine, 3-(5-bromo-3-chloro-2-thienyl)-2,5-dimethyl-7-(1-methylethyl)- is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . For the specific compound , the preparation may involve the use of brominated and chlorinated starting materials, followed by a series of reactions including borylation and cross-coupling .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolo[1,5-a]pyrimidine scaffold.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various bases. The major products formed from these reactions are often arylated or heteroarylated pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules and materials.
Biology: They have been studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: These compounds are used in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The interaction with this enzyme leads to the modulation of neurotransmitter levels in the brain, providing potential therapeutic benefits.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are similar to other heterocyclic compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . the unique structural features and functional groups of pyrazolo[1,5-a]pyrimidine derivatives provide them with distinct biological activities and chemical properties. For instance, the presence of bromine and chlorine atoms in the specific compound discussed here may enhance its reactivity and biological activity compared to other similar compounds .
Conclusion
Pyrazolo[1,5-a]pyrimidine, 3-(5-bromo-3-chloro-2-thienyl)-2,5-dimethyl-7-(1-methylethyl)- is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows for diverse synthetic modifications and applications in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action may lead to the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C15H15BrClN3S |
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Molecular Weight |
384.7 g/mol |
IUPAC Name |
3-(5-bromo-3-chlorothiophen-2-yl)-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H15BrClN3S/c1-7(2)11-5-8(3)18-15-13(9(4)19-20(11)15)14-10(17)6-12(16)21-14/h5-7H,1-4H3 |
InChI Key |
PACWGEXBPLJQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)C3=C(C=C(S3)Br)Cl |
Origin of Product |
United States |
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